3-Cyclohexylphenol is a meta-substituted, sterically hindered phenolic building block characterized by a high boiling point (300.4 °C) and a bulky, hydrophobic cyclohexyl ring. Unlike standard alkylphenols, its specific meta-substitution pattern leaves the highly reactive ortho and para positions completely open for electrophilic aromatic substitution. This structural feature makes it a highly valued monomer and intermediate in the industrial synthesis of crosslinked polymers, urea-modified novolac resins, and specialty cyclohexyl phenyl ethers, where both high thermal stability and multi-site reactivity are strictly required for downstream performance .
In procurement and material selection, generic 'cyclohexylphenol' mixtures or the more common 2- and 4-cyclohexylphenol isomers cannot substitute for 3-cyclohexylphenol in high-density resin applications. Standard direct alkylation of phenol with cyclohexene yields almost exclusively the ortho (2-) and para (4-) isomers due to the strong directing effects of the hydroxyl group, meaning crude industrial mixtures contain negligible amounts of the meta isomer[1]. More importantly, for polymer and resin synthesis, 4-cyclohexylphenol blocks the para position, limiting its function to a linear chain extender or chain terminator. 3-Cyclohexylphenol leaves both ortho positions and the para position open, enabling the formation of highly crosslinked, three-dimensional thermoset networks without the severe steric hindrance seen in 2-cyclohexylphenol [2].
In the formulation of phenol-formaldehyde or urea-modified novolac resins, the crosslink density dictates the final thermal and mechanical properties. 3-Cyclohexylphenol provides three active sites (two ortho, one para) for condensation reactions. In contrast, 4-cyclohexylphenol blocks the para position, restricting the molecule to two reactive sites and forcing linear chain extension or termination [1].
| Evidence Dimension | Available reactive sites for electrophilic aromatic substitution |
| Target Compound Data | 3 reactive sites (2 ortho, 1 para) available |
| Comparator Or Baseline | 4-Cyclohexylphenol (2 sites available, para-blocked) |
| Quantified Difference | 33% increase in theoretical crosslinking nodes per monomer |
| Conditions | Aldehyde condensation / resin curing environment |
Essential for buyers formulating high-durability thermoset resins that require maximum crosslink density and 3D network formation.
Standard industrial hydroalkylation of phenol with cyclohexene over acid catalysts produces ortho and para isomers due to the directing nature of the phenolic hydroxyl group. The meta isomer (3-cyclohexylphenol) is formed in negligible amounts (0%) during these standard reactions, meaning it cannot be isolated from cheap crude alkylation streams and requires targeted synthesis via specialized tandem catalysis (e.g., Raney Nickel/Beta zeolite) [1].
| Evidence Dimension | Yield in standard direct phenol hydroalkylation |
| Target Compound Data | ~0% yield (meta isomer) |
| Comparator Or Baseline | 2- and 4-cyclohexylphenol (>90% combined yield) |
| Quantified Difference | Absolute absence in standard crude streams |
| Conditions | Standard acid-catalyzed phenol alkylation with cyclohexene |
Forces buyers to procure the specific, purified meta-isomer rather than relying on lower-cost, mixed-isomer industrial streams that will fail in meta-specific downstream reactions.
The incorporation of the bulky cyclohexyl group at the meta position significantly alters the thermal profile of the phenol core. 3-Cyclohexylphenol exhibits a boiling point of 300.4 °C, which is substantially higher than that of unsubstituted phenol (181.7 °C). This high boiling point ensures stability during high-temperature resin extrusion and curing processes.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 300.4 °C |
| Comparator Or Baseline | Unsubstituted phenol (181.7 °C) |
| Quantified Difference | +118.7 °C increase in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Reduces volatile organic compound (VOC) emissions and prevents precursor loss during high-temperature (>150 °C) industrial resin curing processes.
Because 3-cyclohexylphenol leaves the ortho and para positions open for condensation, it is an ideal monomer for manufacturing highly crosslinked urea-modified novolac resins. It imparts hydrophobicity, flame retardancy, and mechanical flexibility (via the cyclohexyl group) without acting as a chain terminator, making it superior to 4-cyclohexylphenol in structural resin applications [1].
3-Cyclohexylphenol is a mandatory precursor for the synthesis of specific cyclohexyl phenyl ethers used in specialty dyes and pharmaceuticals. Because crude cyclohexylphenol mixtures lack the meta isomer, procuring high-purity 3-cyclohexylphenol is the only viable route to achieve the exact molecular geometry required for these specialized ether derivatives .
The compound is utilized in the development of sterically hindered phenolic antioxidants. The meta-positioned cyclohexyl group provides necessary lipophilicity and steric bulk for polymer compatibility, while leaving the active phenolic hydroxyl and adjacent ortho positions fully available for radical scavenging and further functionalization .